molecular formula C26H30N2O3S B4987331 ethyl 1-(benzamidosulfanylmethylamino)spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate

ethyl 1-(benzamidosulfanylmethylamino)spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate

Cat. No.: B4987331
M. Wt: 450.6 g/mol
InChI Key: TVJYFROLUQBYRG-UHFFFAOYSA-N
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Description

Ethyl 1-(benzamidosulfanylmethylamino)spiro[4H-naphthalene-3,1’-cyclohexane]-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds Spiro compounds are characterized by having two rings that share a single atom, creating a unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(benzamidosulfanylmethylamino)spiro[4H-naphthalene-3,1’-cyclohexane]-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable naphthalene derivative with a cyclohexane derivative under acidic conditions, such as using sulfuric acid .

This can be done by reacting the spirocyclic intermediate with benzamidosulfanyl chloride in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using continuous flow reactors to maintain consistent reaction conditions and employing advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(benzamidosulfanylmethylamino)spiro[4H-naphthalene-3,1’-cyclohexane]-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(benzamidosulfanylmethylamino)spiro[4H-naphthalene-3,1’-cyclohexane]-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(benzamidosulfanylmethylamino)spiro[4H-naphthalene-3,1’-cyclohexane]-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique spirocyclic structure allows it to fit into binding pockets of proteins, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(benzamidosulfanylmethylamino)spiro[4H-naphthalene-3,1’-cyclohexane]-2-carboxylate stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 1-(benzamidosulfanylmethylamino)spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3S/c1-2-31-25(30)22-23(27-18-32-28-24(29)19-11-5-3-6-12-19)21-14-8-7-13-20(21)17-26(22)15-9-4-10-16-26/h3,5-8,11-14,27H,2,4,9-10,15-18H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJYFROLUQBYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2CC13CCCCC3)NCSNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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